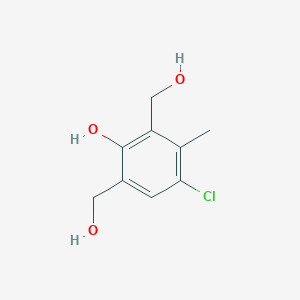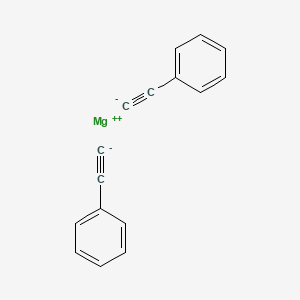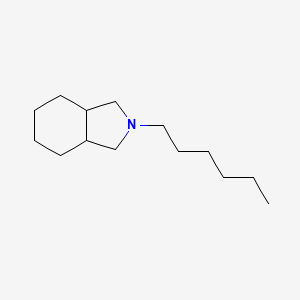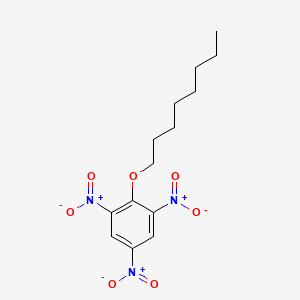![molecular formula C16H20NO3P B14712984 [2-(Dibenzylamino)ethyl]phosphonic acid CAS No. 18370-77-9](/img/structure/B14712984.png)
[2-(Dibenzylamino)ethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dibenzylamino)ethyl]phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a [2-(dibenzylamino)ethyl] moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dibenzylamino)ethyl]phosphonic acid typically involves the reaction of dibenzylamine with ethylene oxide to form [2-(dibenzylamino)ethyl] alcohol. This intermediate is then reacted with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine to yield the desired phosphonic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Dibenzylamino)ethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphonic acid compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Dibenzylamino)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its phosphonic acid group can mimic phosphate groups in biological systems, allowing it to act as an inhibitor or modulator of specific enzymes involved in disease pathways.
Industry
In industry, the compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of [2-(Dibenzylamino)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the [2-(dibenzylamino)ethyl] moiety can interact with hydrophobic regions of proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [2-(Dibenzylamino)ethyl]phosphonic acid include:
- [2-(Dimethylamino)ethyl]phosphonic acid
- [2-(Diethylamino)ethyl]phosphonic acid
- [2-(Diphenylamino)ethyl]phosphonic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dibenzylamino group. This group provides unique steric and electronic properties, which can influence the compound’s reactivity and interactions with biological targets. The dibenzylamino group also enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Eigenschaften
CAS-Nummer |
18370-77-9 |
|---|---|
Molekularformel |
C16H20NO3P |
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
2-(dibenzylamino)ethylphosphonic acid |
InChI |
InChI=1S/C16H20NO3P/c18-21(19,20)12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) |
InChI-Schlüssel |
DXRPHYXBNFXSHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCP(=O)(O)O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)

![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)


![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)





